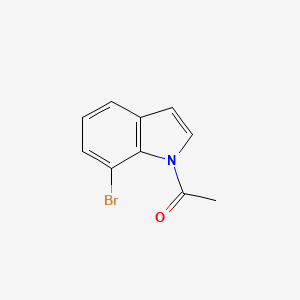
1-(3,5-Bis(trifluoromethyl)benzyl)quinuclidin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Bis(trifluoromethyl)benzyl)quinuclidin-1-ium iodide is a quaternary ammonium salt that features a quinuclidine core substituted with a benzyl group bearing two trifluoromethyl groups at the 3 and 5 positions
Métodos De Preparación
The synthesis of 1-(3,5-Bis(trifluoromethyl)benzyl)quinuclidin-1-ium iodide typically involves the reaction of 3,5-bis(trifluoromethyl)benzyl bromide with quinuclidine in the presence of a suitable base. The reaction proceeds via nucleophilic substitution, where the bromide is replaced by the quinuclidine nitrogen, forming the quaternary ammonium salt. The iodide counterion is introduced through a subsequent ion exchange reaction with an iodide salt .
Análisis De Reacciones Químicas
1-(3,5-Bis(trifluoromethyl)benzyl)quinuclidin-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The trifluoromethyl groups can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the formation of quinuclidine and 3,5-bis(trifluoromethyl)benzyl alcohol
Aplicaciones Científicas De Investigación
1-(3,5-Bis(trifluoromethyl)benzyl)quinuclidin-1-ium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts and as a phase-transfer catalyst.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of 1-(3,5-Bis(trifluoromethyl)benzyl)quinuclidin-1-ium iodide involves its interaction with specific molecular targets, such as enzymes and receptors. The quaternary ammonium group allows the compound to interact with negatively charged sites on proteins and other biomolecules, potentially modulating their activity. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparación Con Compuestos Similares
1-(3,5-Bis(trifluoromethyl)benzyl)quinuclidin-1-ium iodide can be compared with other quaternary ammonium salts and compounds containing trifluoromethyl groups:
1-(Bromomethyl)-3,5-bis(trifluoromethyl)benzene: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound also contains trifluoromethyl groups and is used in promoting organic transformations.
3,5-Bis(trifluoromethyl)benzyl modified triazine-based covalent organic frameworks: These frameworks are used in lithium-sulfur batteries and share the trifluoromethyl functional groups .
Propiedades
Fórmula molecular |
C16H18F6IN |
|---|---|
Peso molecular |
465.21 g/mol |
Nombre IUPAC |
1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octane;iodide |
InChI |
InChI=1S/C16H18F6N.HI/c17-15(18,19)13-7-12(8-14(9-13)16(20,21)22)10-23-4-1-11(2-5-23)3-6-23;/h7-9,11H,1-6,10H2;1H/q+1;/p-1 |
Clave InChI |
FQAJRSBQSMVKLI-UHFFFAOYSA-M |
SMILES canónico |
C1C[N+]2(CCC1CC2)CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B14118960.png)




![cis-1-[(tert-Butoxy)carbonyl]-4-fluoropyrrolidine-3-carboxylic acid](/img/structure/B14118993.png)


![3,10-dibromo-6-phenyl-12,12a-dihydro-6H-indolo[1,2-c][1,3]benzoxazine](/img/structure/B14119007.png)
![3-chloro-N-[(E)-1-pyridin-4-ylethylideneamino]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B14119022.png)
![3,3'-(oxybis(4,1-phenylene))bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile)](/img/structure/B14119026.png)
![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B14119029.png)
![2,4-dichloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylbenzenesulfonamide](/img/structure/B14119039.png)

